2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-23-16-8-6-5-7-15(16)19(26-4)13-21-20(22)12-14-9-10-17(24-2)18(11-14)25-3/h5-11,19H,12-13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJRJUFXJOCXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.
Structure
The molecular structure of the compound features a complex arrangement that includes methoxy groups and an acetamide moiety, which is crucial for its biological activity.
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells (MCF-7), where it induced apoptosis at high concentrations.
| Study | Cell Line/Model | Observed Effect |
|---|---|---|
| Study A | MCF-7 (breast cancer) | Induced apoptosis at high concentrations |
| Study B | HeLa (cervical cancer) | Inhibited cell proliferation |
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially acting as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that treatment with this compound reduced inflammatory markers in animal models, suggesting its potential use in managing inflammatory conditions.
Metabolic Regulation
Studies have indicated that the compound may improve metabolic parameters. In models of metabolic syndrome, it was found to enhance insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis, supporting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotection
A study focused on neuroprotection involved administering the compound to mice subjected to neurotoxic agents. Results showed a significant reduction in neuronal death compared to control groups, indicating its protective effects on neuronal health.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Research Findings and Divergences
- Methoxy Group Impact : The 3,4-dimethoxyphenyl group enhances lipid solubility and receptor binding in CNS-active compounds , while 2-methoxy substitutions (as in the target compound) may sterically hinder interactions with certain targets.
- Functional Group Trade-offs : Trifluoromethyl and sulfonyl groups () improve target affinity but may reduce metabolic stability compared to simpler methoxy derivatives.
- For example, while Rip-B (benzamide) and the target compound (acetamide) share a dimethoxyphenethyl chain, their pharmacological profiles likely differ due to core functional group disparities .
Table 2: Comparative Analysis of Key Parameters
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 429.43 g/mol. The compound features a complex structure characterized by multiple methoxy groups and an acetamide moiety, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that compounds with methoxy substitutions can inhibit cell proliferation in cancer lines such as Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Mechanisms of Action : The proposed mechanisms include the inhibition of critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . These pathways are vital for DNA synthesis and cellular regulation, making them prime targets for anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, contributing to its increased efficacy against cancer cells. The positioning of these groups is crucial; for example, the 3,4-dimethoxy substitution on the phenyl ring has been associated with improved binding affinity to biological targets .
Study 1: Antitumor Activity
In a recent study evaluating various acetamide derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity. The study reported an IC50 value of approximately 49.85 μM against A549 lung cancer cells . This suggests that modifications to the acetamide structure can lead to enhanced anticancer properties.
Study 2: Mechanistic Insights
Another investigation into the mechanistic pathways revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry assays, which demonstrated increased levels of apoptotic markers in treated cells compared to controls .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Hep-2 | 3.25 | HDAC Inhibition |
| Compound B | P815 | 17.82 | Thymidylate Synthase Inhibition |
| Compound C | A549 | 49.85 | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
